N-(1-Pyridin-2-ylazetidin-3-yl)quinazolin-4-amine
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Overview
Description
“N-(1-Pyridin-2-ylazetidin-3-yl)quinazolin-4-amine” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been the focus of much research due to their wide range of biological properties . They constitute a large group of chemicals with potential therapeutic applications, and many quinazoline derivatives are approved for clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
Synthesis Analysis
Quinazolin-4(3H)-one, a core structure in quinazoline derivatives, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . Further modifications can be made to the quinazolinone structure to synthesize specific derivatives .Molecular Structure Analysis
The molecular structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds . The character of these derivatives can vary widely based on these factors .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized using a variety of methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific reactions involved in the synthesis of “this compound” would depend on the specific substituents and their positions.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Quinazoline derivatives, in general, have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on “N-(1-Pyridin-2-ylazetidin-3-yl)quinazolin-4-amine” and other quinazoline derivatives could include further exploration of their biological activities and potential therapeutic applications. There is also potential for the development of new synthesis methods and the investigation of new substituents and their effects on the properties of quinazoline derivatives .
Properties
IUPAC Name |
N-(1-pyridin-2-ylazetidin-3-yl)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-2-6-14-13(5-1)16(19-11-18-14)20-12-9-21(10-12)15-7-3-4-8-17-15/h1-8,11-12H,9-10H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXJXYIMYZRMSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC3=NC=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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